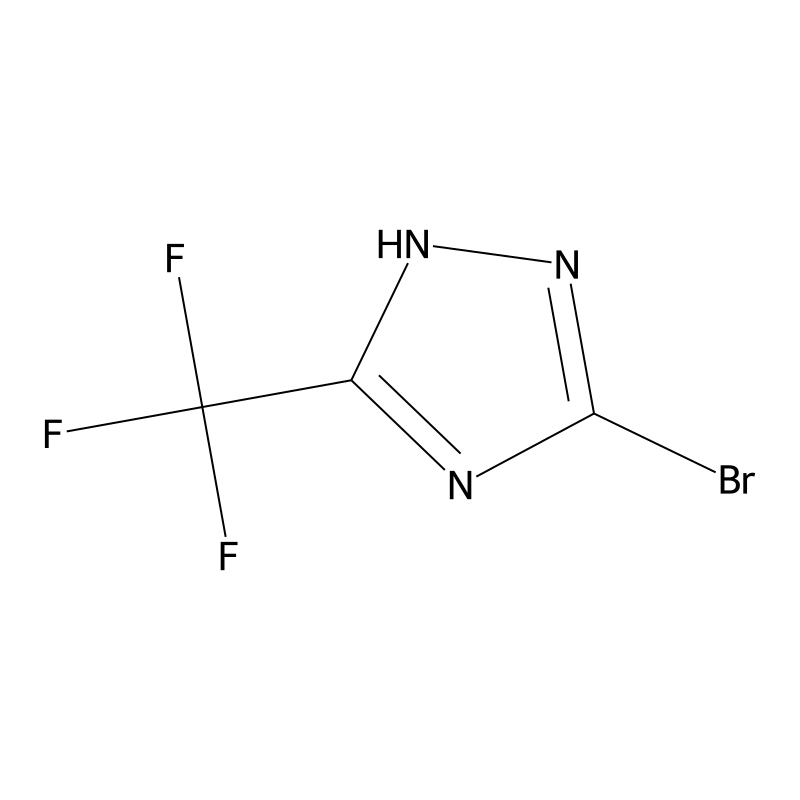

3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Medicinal Chemistry:

The presence of a reactive bromine atom and a trifluoromethyl group makes 3-Br-5-CF3-triazole an interesting building block for medicinal chemistry. Studies suggest its potential as a precursor for the synthesis of novel heterocyclic compounds with potential biological activities []. However, further research is needed to explore its specific therapeutic applications.

3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The chemical formula for this compound is C4H3BrF3N3, and it has a molecular weight of approximately 229.99 g/mol. The trifluoromethyl group (-CF3) attached to the triazole ring significantly influences its chemical properties, making it a subject of interest in various fields including medicinal chemistry and agrochemicals .

Due to the lack of specific information on 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole, it is advisable to handle it with caution assuming similar properties to other triazole derivatives. Triazoles can exhibit irritant and corrosive properties []. Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles, leading to various derivatives.

- Cycloaddition reactions: It can participate in [3 + 2] cycloadditions, particularly with nitrile imines, producing diverse triazole derivatives .

- Oxidative transformations: The trifluoromethyl group can be involved in oxidative reactions, enhancing the compound's reactivity and potential applications in synthetic chemistry .

Research indicates that 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole exhibits notable biological activities. It has been studied for its potential as an antifungal and antibacterial agent. The presence of the trifluoromethyl group is believed to enhance its biological efficacy by improving lipophilicity and metabolic stability . Additionally, compounds with similar structures have shown promise in inhibiting various enzymes and receptors, suggesting potential therapeutic applications.

Several synthetic routes have been developed for the preparation of 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole:

- Cycloaddition of Nitrile Imines: A prominent method involves the [3 + 2] cycloaddition of nitrile imines generated from hydrazonyl chlorides with trifluoroacetonitrile. This method allows for regioselective synthesis and has been optimized for gram-scale production .

- Oxidative Cyclization: Another approach includes oxidative cyclization involving trifluoroacetimidoyl chlorides and hydrazones. This method has shown efficiency in producing various functionalized triazoles .

- Bromination Reactions: Bromination of suitable precursors can also yield the desired compound under controlled conditions .

The unique properties of 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole make it valuable in several applications:

- Agricultural Chemistry: It is explored as a potential agrochemical due to its antifungal and herbicidal properties.

- Pharmaceuticals: Its derivatives are being investigated for use in drug development targeting various diseases.

- Material Science: The compound may be used in the synthesis of advanced materials owing to its unique electronic properties.

Studies on the interactions of 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole with biological targets have revealed insights into its mechanism of action. Research indicates that it may interact with specific enzymes or receptors involved in fungal or bacterial metabolism. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent .

Several compounds share structural features with 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole | Chlorine substitution instead of bromine | Potentially different reactivity profiles compared to bromine |

| 5-(Trifluoromethyl)-1H-1,2,4-triazole | Lacks halogen substitution at position 3 | Exhibits different biological activities due to absence of bromine |

| 3-Bromo-4-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole | Methyl group at position 4 | May enhance lipophilicity and alter biological activity |

These compounds illustrate the diversity within the triazole class while highlighting how substituents like bromine or chlorine can significantly affect their properties and applications.